
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide, also known as MPT0B392, is a novel small molecule compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide is not yet fully understood. However, studies have shown that it inhibits the activity of the proteasome, a complex of proteins that plays a key role in the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, it has also been found to induce apoptosis, inhibit angiogenesis, and suppress the growth and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its solubility in water is limited, which may make it difficult to administer in certain experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain types of research.
Direcciones Futuras
There are several potential future directions for the study of 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and atherosclerosis. Another area of research could explore its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide was synthesized using a one-pot, three-step reaction. The first step involved the synthesis of 2-methylsulfanylpyridine-3-carboxylic acid, which was then coupled with 2-(2-chloroethyl)thiophene to form 2-methylsulfanyl-N-(2-(2-chloroethyl)thiophen-2-yl)pyridine-3-carboxamide. Finally, the compound was treated with morpholine to obtain 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide has been studied for its potential in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-23-17-13(4-2-6-18-17)16(21)19-12-14(15-5-3-11-24-15)20-7-9-22-10-8-20/h2-6,11,14H,7-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSVIHFWCWCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

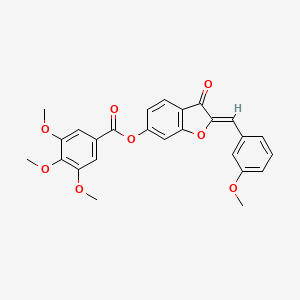
![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)
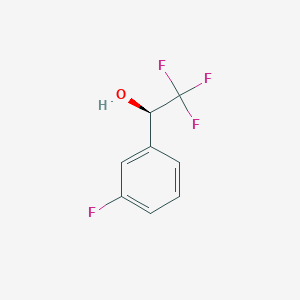

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)


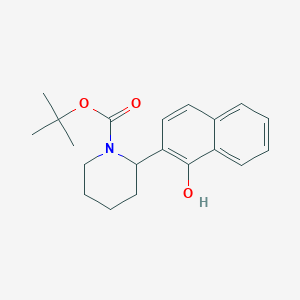
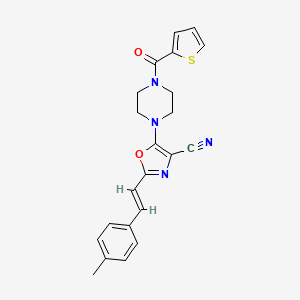
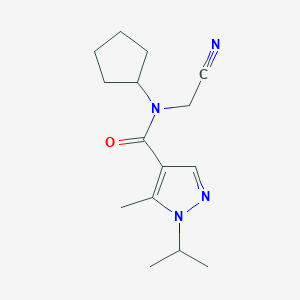
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)
![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)
![N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2917489.png)